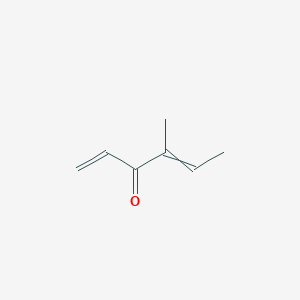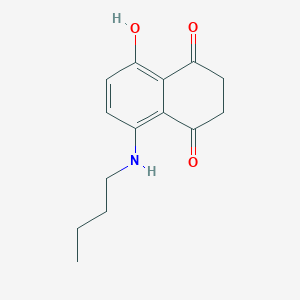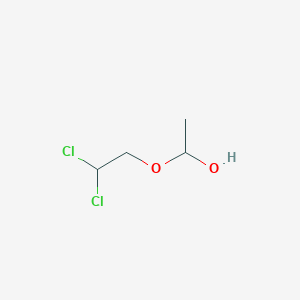
1-(2,2-Dichloroethoxy)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2-Dichloroethoxy)ethan-1-ol is an organic compound with the molecular formula C4H8Cl2O2. It is a chloroalkoxy alcohol commonly used as an organic building block in the synthesis of various pharmaceutical compounds . This compound is known for its unique chemical properties and versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,2-Dichloroethoxy)ethan-1-ol can be synthesized through the reaction of ethylene oxide with 2,2-dichloroethanol under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where ethylene oxide and 2,2-dichloroethanol are combined in the presence of a catalyst. The reaction mixture is then purified through distillation to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-(2,2-Dichloroethoxy)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into simpler alcohols.
Substitution: The chloro groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Simpler alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(2,2-Dichloroethoxy)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is utilized in the development of biochemical assays and as a reagent in various biological studies.
Mechanism of Action
The mechanism of action of 1-(2,2-Dichloroethoxy)ethan-1-ol involves its interaction with specific molecular targets. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, nucleic acids, and other cellular components, thereby affecting various biochemical pathways .
Comparison with Similar Compounds
2-(2-Chloroethoxy)ethanol: A related compound with similar chemical properties but only one chloro group.
Diethylene glycol monochlorohydrin: Another chloroalkoxy alcohol used in similar applications.
Uniqueness: 1-(2,2-Dichloroethoxy)ethan-1-ol is unique due to the presence of two chloro groups, which enhances its reactivity and versatility in chemical synthesis. This makes it a valuable intermediate in the production of more complex molecules .
Properties
CAS No. |
108743-23-3 |
|---|---|
Molecular Formula |
C4H8Cl2O2 |
Molecular Weight |
159.01 g/mol |
IUPAC Name |
1-(2,2-dichloroethoxy)ethanol |
InChI |
InChI=1S/C4H8Cl2O2/c1-3(7)8-2-4(5)6/h3-4,7H,2H2,1H3 |
InChI Key |
NOWISTCUIZRHBG-UHFFFAOYSA-N |
Canonical SMILES |
CC(O)OCC(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



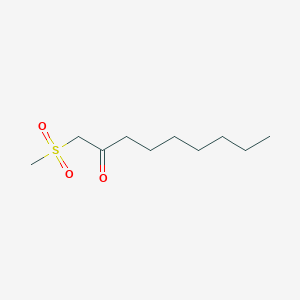
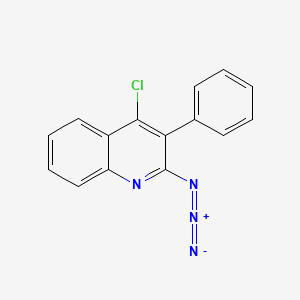
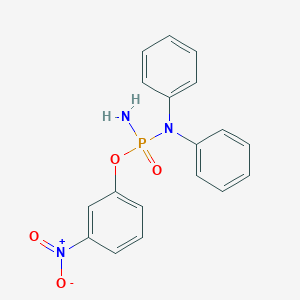
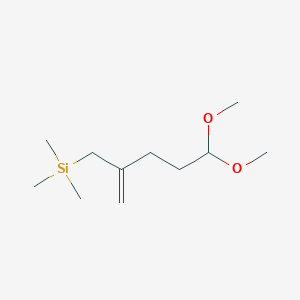
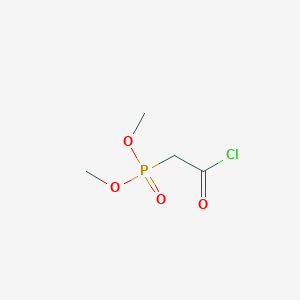
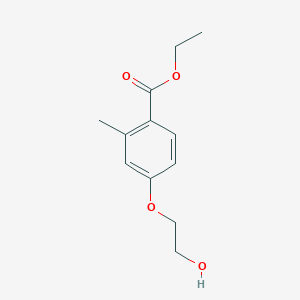
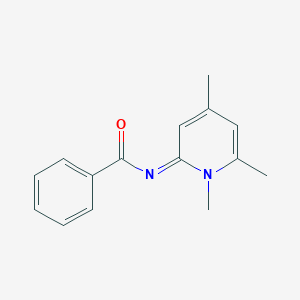
![2-{[(Phenanthren-9-yl)methoxy]carbonyl}benzoate](/img/structure/B14317557.png)
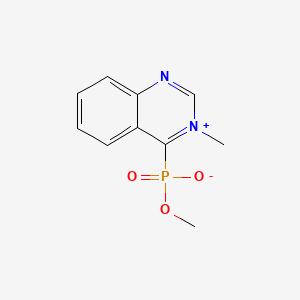
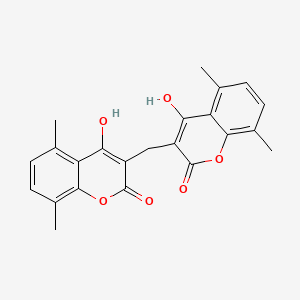
![5-{2-[1-(4-Chlorophenyl)ethyl]-1,3-dioxolan-2-yl}-1-methyl-1H-imidazole](/img/structure/B14317575.png)
